A study published in the journal Agricultural and Biological Chemistry investigated the use of 2-Cl-DNP as a supplement for the bacterium Rhodococcus erythropolis HL 24-1. The research found that 2-Cl-DNP served as a source of nitrogen, carbon, and energy for the bacteria's growth [].
Research published in the journal Water Science and Technology applied electrospray ionization and tandem mass spectrometry to identify components in chemical wastewater and biological treatment plant effluents. 2-Chloro-4,6-dinitrophenol was one of the compounds identified using this technique.
2-Chloro-4,6-dinitrophenol is an organic compound with the molecular formula C₆H₃ClN₂O₅. It is characterized by the presence of two nitro groups and a chlorine atom attached to a phenolic ring. This compound is notable for its bright yellow color and has been studied for its chemical properties and potential applications in various fields.
The structure of 2-chloro-4,6-dinitrophenol features a hydroxyl group (-OH) that forms an intramolecular hydrogen bond with an adjacent nitro group, enhancing its stability and reactivity . The compound is classified as a nitrophenol derivative, which contributes to its unique chemical behavior.
2-Cl-DNP has not been a major focus of scientific research on biological mechanisms. However, it shares structural similarities with other dinitrophenol compounds, which were historically explored for their metabolic effects. These compounds act as protonophores, carrying protons across cell membranes and disrupting the mitochondrial proton gradient. This disrupts cellular energy production (ATP synthesis) [].
Here are some of the safety concerns:
These reactions make it a versatile compound in synthetic organic chemistry.
Research indicates that 2-chloro-4,6-dinitrophenol exhibits biological activity that may impact environmental and health-related studies. It has been shown to interact with various biological systems, including:
The biological activity of 2-chloro-4,6-dinitrophenol emphasizes the need for careful handling and regulation due to its potential health risks.
Several synthesis methods for 2-chloro-4,6-dinitrophenol have been documented:
These methods highlight the compound's accessibility for research and industrial applications.
Interaction studies involving 2-chloro-4,6-dinitrophenol focus on its effects on biological systems:
These interactions are crucial for understanding the compound's potential impact on health and the environment.
Several compounds share structural similarities with 2-chloro-4,6-dinitrophenol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4-Dinitrophenol | Two nitro groups without chlorine | Known for its explosive properties |
2-Chloro-4-nitrophenol | One nitro group | Less toxic than 2-chloro-4,6-dinitrophenol |
2-Methyl-4,6-dinitrophenol | Methyl group instead of chlorine | Different solubility characteristics |
Picric Acid | Three nitro groups | Highly explosive; used as an explosive agent |
These compounds exhibit varying degrees of toxicity and reactivity, making 2-chloro-4,6-dinitrophenol unique due to its specific combination of functional groups and biological activity.
Irritant